molecular formula C11H12O B598104 1-(But-1-yn-1-yl)-4-methoxybenzene CAS No. 197250-99-0

1-(But-1-yn-1-yl)-4-methoxybenzene

Cat. No.: B598104
CAS No.: 197250-99-0
M. Wt: 160.216
InChI Key: KFCZINMOAMGOBE-UHFFFAOYSA-N
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Description

1-(But-1-yn-1-yl)-4-methoxybenzene is an organic compound characterized by the presence of a butynyl group attached to a methoxybenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(But-1-yn-1-yl)-4-methoxybenzene can be synthesized through various methods. One common approach involves the Sonogashira coupling reaction, where 4-methoxyiodobenzene reacts with but-1-yne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction typically occurs in a solvent such as tetrahydrofuran (THF) at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may include distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(But-1-yn-1-yl)-4-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Halogenated derivatives of this compound.

Mechanism of Action

The mechanism of action of 1-(But-1-yn-1-yl)-4-methoxybenzene involves its interaction with various molecular targets. For instance, in biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 1-(But-1-yn-1-yl)-4-methylbenzene
  • 1-(But-1-yn-1-yl)-4-ethoxybenzene
  • 1-(But-1-yn-1-yl)-4-chlorobenzene

Comparison: 1-(But-1-yn-1-yl)-4-methoxybenzene is unique due to the presence of the methoxy group, which can influence its reactivity and properties. Compared to its analogs, the methoxy group can enhance electron density on the benzene ring, affecting its chemical behavior in substitution reactions .

Properties

IUPAC Name

1-but-1-ynyl-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-3-4-5-10-6-8-11(12-2)9-7-10/h6-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCZINMOAMGOBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80666729
Record name 1-(But-1-yn-1-yl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197250-99-0
Record name 1-(But-1-yn-1-yl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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